REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[S:16]([NH2:19])(=[O:18])=[O:17]>O>[N+:13]([C:10]1[CH:11]=[CH:12][C:7]2[C:6](=[O:2])[NH:19][S:16](=[O:18])(=[O:17])[C:8]=2[CH:9]=1)([O-:15])=[O:14]
|
Name
|
CrO3
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for about 42 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water (100 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 10% aqueous NaHCO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL)
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(C(NS2(=O)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |